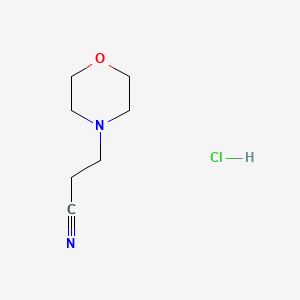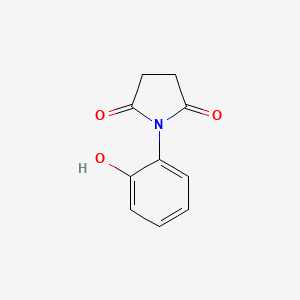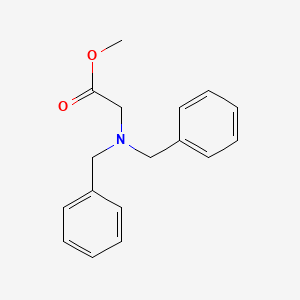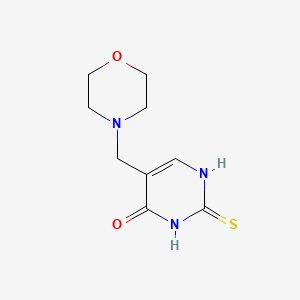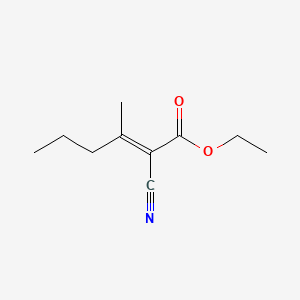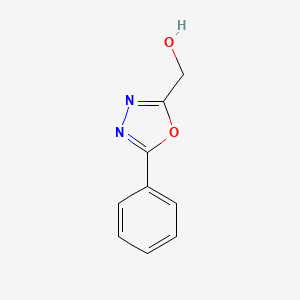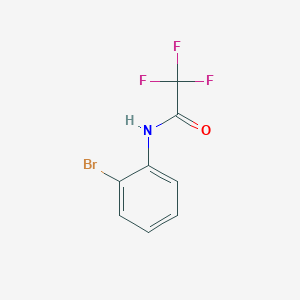
N-(2-溴苯基)-2,2,2-三氟乙酰胺
描述
N-(2-bromophenyl)-2,2,2-trifluoroacetamide, commonly known as BPTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BPTFA is a versatile compound that has been used in various fields of research, including analytical chemistry, biochemistry, and pharmaceuticals.
科学研究应用
催化反应机制
N-(2-溴苯基)-2,2,2-三氟乙酰胺被研究其在催化反应机制中的作用。例如,使用密度泛函理论研究了它与末端炔烃在CuI催化下的反应,揭示了两种可能的反应途径,并强调了CuI在这一过程中作为催化剂的有效性 (Zhang, Wang, Li, & Tian, 2013)。
杂环合成
该化合物在各种杂环合成中发挥着至关重要的作用。一项研究表明,在热力和微波条件下,它在合成含三氟乙酰胺基团的杂环方面的应用 (Shaaban, 2017)。
氟化剂
另一个应用是作为氟化剂。从三氟乙酰胺衍生的相关化合物,全氟-[N-(4-吡啶基)乙酰胺],展示了在温和条件下氟化各种有机化合物的能力 (Banks, Besheesh, & Tsiliopoulos, 1996)。
合成中的多米诺反应
该化合物还用于铜(I)碘化物催化的多米诺反应中,用于合成多取代的3-硫代吲哚,展示了它在复杂化学合成中的多功能性 (Liu, Gou, Zhang, & Wu, 2018)。
芳胺合成
在有机合成领域,它已被用于开发一种从相应的芳基溴化物和碘化物合成初级芳胺的催化方法,展示了它在C-N交叉偶联反应中的实用性 (Tao, Li, Fu, Liu, & Guo, 2008)。
抗菌和反应性研究
一种衍生物,N-[2-(2-溴苯基)-1,3-苯并噁唑-5-基]-2-苯乙酰胺,已被合成并评估其抗菌活性,以及研究其光谱特性和反应性,突显了它在药物化学中的潜力 (Aswathy et al., 2017)。
作用机制
Target of Action
It is known to be involved in palladium-catalyzed heck/suzuki cascade reactions .
Mode of Action
N-(2-bromophenyl)-2,2,2-trifluoroacetamide participates in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation is attributed to the endo-5-norbornene-2,3-dimethanol, which helps prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
Its role in palladium-catalyzed heck/suzuki cascade reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Its molecular weight is 214059 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of N-(2-bromophenyl)-2,2,2-trifluoroacetamide’s action is the successful execution of palladium-catalyzed Heck/Suzuki cascade reactions . This leads to the formation of an array of oxindoles with excellent ee values .
Action Environment
The action of N-(2-bromophenyl)-2,2,2-trifluoroacetamide is influenced by the reaction conditions. For instance, the presence of endo-5-norbornene-2,3-dimethanol is crucial for preventing transmetalation of the aryl-palladium complex . .
属性
IUPAC Name |
N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXIJZAVUCEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401366 | |
| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2727-71-1 | |
| Record name | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2727-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



